Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the 4-chlorophenyl group in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Condensation of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate Schiff base.
Step 2: Reaction of the Schiff base with methyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of the methyl ester.
4-Chlorophenylpyrrolidine: Lacks the carboxylate group but retains the 4-chlorophenyl and pyrrolidine moieties.
Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate is unique due to the presence of both the 4-chlorophenyl and pyrrolidine-2-carboxylate groups, which confer distinct pharmacological properties. The combination of these functional groups enhances its potential as a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C12H14ClNO2 |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-11(15)12(7-2-8-14-12)9-3-5-10(13)6-4-9/h3-6,14H,2,7-8H2,1H3 |
InChI Key |
IEEBHNXJGMCAPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCN1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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